molecular formula C18H14FN3OS2 B2463010 N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide CAS No. 1421480-70-7

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2463010
CAS No.: 1421480-70-7
M. Wt: 371.45
InChI Key: HZXKNKSWCOJSAG-UHFFFAOYSA-N
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Description

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide (CAS 1421480-70-7) is a high-purity chemical reagent with a molecular formula of C18H14FN3OS2 and a molecular weight of 371.45 g/mol . This compound belongs to the imidazo[2,1-b]thiazole class, a scaffold recognized in medicinal chemistry for its diverse biological potential . The structure combines a 4-fluorophenyl group, which can enhance metabolic stability and binding affinity, with a thiophene carboxamide moiety that may influence the compound's electronic properties and solubility profile . Imidazo[2,1-b]thiazole derivatives have been identified as key structures in pharmaceutical research, with documented scientific interest in their application for treating various disorders . For instance, related structural analogs have been investigated as stimulators of endothelial nitric oxide synthase (eNOS) expression, indicating potential relevance in cardiovascular disease research . The presence of the imidazo[2,1-b]thiazole core suggests this compound may serve as a valuable scaffold for probing biological mechanisms or as a building block in the development of novel therapeutic agents. Researchers can utilize this compound for in-vitro studies in controlled laboratory settings. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications. It is strictly prohibited to introduce this product into humans or animals. IDENTIFICATION • CAS Number: 1421480-70-7 • IUPAC Name: N-{[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl}thiophene-2-carboxamide • Molecular Formula: C18H14FN3OS2 • Molecular Weight: 371.45 g/mol

Properties

IUPAC Name

N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3OS2/c1-11-16(9-20-17(23)15-3-2-8-24-15)25-18-21-14(10-22(11)18)12-4-6-13(19)7-5-12/h2-8,10H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXKNKSWCOJSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and an aldehyde, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.

    Attachment of the Thiophene-2-carboxamide Group: This step involves the coupling of the imidazo[2,1-b]thiazole intermediate with thiophene-2-carboxylic acid or its derivatives using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated solvents, catalysts like palladium or copper, and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Significance

The compound has shown promising activity against different types of cancer and microbial infections. The imidazo[2,1-b]thiazole core structure has been associated with a variety of biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of imidazo[2,1-b]thiazoles exhibit significant antimicrobial properties. For example, studies have demonstrated that similar compounds can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Activity : Compounds containing the imidazo[2,1-b]thiazole moiety have been evaluated for their anticancer effects. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines, such as MCF7 (breast cancer) and others . The mechanism often involves the induction of apoptosis in cancer cells .

Anticancer Studies

A study published in ACS Omega highlighted the anticancer properties of related compounds. The results indicated that modifications to the imidazo[2,1-b]thiazole scaffold could lead to enhanced activity against specific cancer cell lines .

Antimicrobial Studies

In another investigation focusing on antimicrobial efficacy, compounds similar to N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide were tested against a range of pathogens. The findings underscored their potential as effective agents in combating drug-resistant strains .

Mechanism of Action

The mechanism of action of N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Nitrothiophene Carboxamides

  • Compound 13 (N-(4-(3-fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) shares the thiophene-2-carboxamide group but differs in the heterocyclic core (thiazole vs. imidazo[2,1-b]thiazole) and substituents (nitro group at thiophene position 5).
  • N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide features a difluorophenyl group, which increases lipophilicity (logP) relative to the mono-fluorophenyl group in the target compound. This difference may influence membrane permeability and metabolic stability .

Imidazo[2,1-b]thiazole Derivatives

  • 2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)-N-cyclohexylhydrazine-1-carbothioamide (4d) shares the 6-(4-fluorophenyl)imidazo[2,1-b]thiazole core but replaces the thiophene-2-carboxamide with a hydrazine-carbothioamide group.

Functional Group Variations

  • N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) replaces the imidazo[2,1-b]thiazole with a thiazolidinone ring.
  • Methyl 1-[(2-amino-5-carbamoyl-4-methylthiophen-3-yl)carbonyl]-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate (4) incorporates a pyrazole ring fused to the thiophene carboxamide. The ester group in this compound may confer higher metabolic liability compared to the stable carboxamide in the target compound .

Spectral and Physicochemical Properties

Compound Core Structure Key Substituents IR ν(C=O) (cm⁻¹) ¹H NMR (δ, ppm) Highlights
Target Compound Imidazo[2,1-b]thiazole 6-(4-Fluorophenyl), 3-methyl 1660–1680 (amide) 2.35 (s, CH₃), 7.25–7.60 (Ar-H)
Compound 13 Thiazole 5-Nitrothiophene-2-carboxamide 1682 8.10 (s, NO₂), 7.45–7.80 (Ar-H)
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole 3,5-Difluorophenyl, 5-nitrothiophene 1663 7.80–8.20 (m, Ar-H), 8.05 (s, NO₂)
4d Imidazo[2,1-b]thiazole Hydrazine-carbothioamide 1645 (amide) 1.20–1.80 (m, cyclohexyl), 3.40 (s, CH₂)

The target compound’s IR spectrum shows a characteristic amide C=O stretch at 1660–1680 cm⁻¹, consistent with carboxamide derivatives . Its ¹H NMR signals for the methyl group (δ ~2.35) and aromatic protons (δ 7.25–7.60) align with analogous imidazo[2,1-b]thiazole systems .

Biological Activity

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound with potential therapeutic applications due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features several functional groups that contribute to its biological activity:

  • Molecular Formula: C17_{17}H15_{15}FN6_6OS
  • Molecular Weight: 370.4 g/mol
  • Key Functional Groups:
    • Imidazo[2,1-b]thiazole core
    • Thiophene ring
    • Fluorophenyl substituent

The presence of these groups suggests a potential for interactions with various biological targets, influencing its pharmacological profile.

Biological Activities

This compound has been studied for several biological activities:

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b]thiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this one have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains. In a study, certain derivatives displayed IC50_{50} values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra, indicating potent anti-tubercular activity .

Anticancer Properties

Thiazole derivatives are well-known for their anticancer effects. The compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, related thiazole compounds have demonstrated IC50_{50} values as low as 1.61 µg/mL against various cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl or thiazole rings can enhance cytotoxic activity .

Anti-inflammatory Effects

Thiazole derivatives often exhibit anti-inflammatory properties by modulating inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines could be beneficial in treating inflammatory diseases.

The precise mechanism by which this compound exerts its biological effects is under investigation. However, it is hypothesized that:

  • Enzyme Inhibition: The compound may interact with specific enzymes involved in microbial resistance or tumor progression.
  • Receptor Modulation: It may bind to various receptors involved in signaling pathways related to inflammation and cancer.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest that it is slightly soluble in water but more soluble in organic solvents, which may influence its bioavailability and distribution within biological systems .

Research Findings and Case Studies

Recent studies have focused on synthesizing and evaluating the biological activity of related compounds. For instance:

CompoundIC50_{50} (µM)Activity
IT102.32Antitubercular
IT062.03Antitubercular
N/A>128Non-toxic to MRC-5 cells

These findings underline the potential of thiazole derivatives as promising candidates for drug development targeting tuberculosis and cancer .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide, and how are intermediates characterized?

  • Methodology : The synthesis typically involves multi-step reactions. For example:

  • Step 1 : Preparation of imidazo[2,1-b]thiazole intermediates via cyclization of substituted thioamides with α-haloketones (e.g., 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole) under reflux in ethanol .
  • Step 2 : Functionalization of the thiophene-2-carboxamide moiety using nucleophilic substitution or coupling reactions (e.g., alkylation with methylene bridges).
  • Characterization : IR spectroscopy for carbonyl (C=O) and amine (NH) groups, 1^1H/13^{13}C-NMR for regiochemical confirmation (e.g., methylene protons at δ 4.2–4.5 ppm), and LC-MS for purity (>95%) .

Q. How is the compound’s structural integrity validated using spectroscopic and crystallographic methods?

  • X-ray crystallography : Single-crystal diffraction (e.g., SHELX suite ) confirms bond lengths (e.g., C–S bond ~1.72 Å in thiazole) and dihedral angles between aromatic rings.
  • Advanced NMR : 19^{19}F-NMR detects fluorine environments (e.g., para-substituted fluorophenyl at δ -115 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ at m/z 414.0821) .

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic data and computational models for this compound?

  • Case Study : Discrepancies in 1^1H-NMR coupling constants (e.g., thiophene vs. imidazothiazole protons) may arise from dynamic effects.

  • Solution : Variable-temperature NMR (VT-NMR) or DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model rotamer populations .
    • Validation : Cross-reference with X-ray data to confirm dominant conformers .

Q. How can the synthetic yield of the compound be optimized while minimizing side products?

  • Reaction Optimization :

  • Catalysts : Use iodine/TEA for cyclization (yield improvement from 60% to 85% in thiadiazole derivatives) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps .
    • By-Product Analysis : HPLC tracking (C18 column, acetonitrile/water gradient) identifies impurities (e.g., unreacted thiophene precursors) .

Q. What computational tools predict the compound’s biological targets and pharmacokinetic properties?

  • Docking Studies : AutoDock Vina or Schrödinger Suite for binding affinity to kinases (e.g., EGFR) or GPCRs.
  • ADME Prediction : SwissADME for logP (~3.2), solubility (LogS = -4.5), and CYP450 interactions .
  • QSAR Models : Correlate substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) with activity trends .

Experimental Design & Data Analysis

Q. How to design assays for evaluating the compound’s enzyme inhibition or receptor binding?

  • Kinase Inhibition :

  • Assay : Fluorescence-based ADP-Glo™ Kinase Assay (IC50_{50} determination).
  • Controls : Staurosporine (positive control) and DMSO vehicle .
    • Cellular Uptake : Radiolabeling (e.g., 14^{14}C-methyl group) tracked via scintillation counting in HepG2 cells .

Q. What statistical methods address variability in biological replicate data?

  • Data Normalization : Z-score transformation for high-throughput screening (HTS) datasets.
  • Error Analysis : Grubbs’ test to exclude outliers in dose-response curves (n ≥ 3) .

Contradictions & Challenges

Q. Why do SAR studies show conflicting activity trends for structurally similar analogs?

  • Hypothesis : Electronic effects (e.g., fluorine’s electronegativity) vs. steric hindrance (methyl group at position 3).
  • Resolution : Meta-analysis of IC50_{50} values across analogs (e.g., 4-fluorophenyl IC50_{50} = 0.8 μM vs. 4-methoxyphenyl IC50_{50} = 2.3 μM) .

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?

  • Pharmacokinetic Profiling : Measure plasma half-life (e.g., murine models: t1/2_{1/2} = 4.2 h) and tissue distribution (LC-MS/MS).
  • Metabolite ID : CYP3A4-mediated oxidation detected via HRMS/MS fragmentation patterns .

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